molecular formula C9H10BrNO B14790063 8-Bromochroman-6-amine

8-Bromochroman-6-amine

Cat. No.: B14790063
M. Wt: 228.09 g/mol
InChI Key: OZHOZOWAIARYLC-UHFFFAOYSA-N
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Description

8-Bromochroman-6-amine is an organic compound that belongs to the class of chromans, which are bicyclic compounds containing a benzene ring fused to a tetrahydropyran ring. The presence of a bromine atom at the 8th position and an amine group at the 6th position makes this compound unique and of interest in various fields of research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromochroman-6-amine typically involves the bromination of chroman derivatives followed by amination. One common method is the bromination of chroman using bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dimethyl sulfoxide (DMSO). The brominated intermediate is then subjected to nucleophilic substitution with ammonia or an amine source to introduce the amine group at the 6th position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Electrochemical methods for bromination have also been explored to reduce waste and improve safety .

Chemical Reactions Analysis

Types of Reactions

8-Bromochroman-6-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The bromine atom can be reduced to form dehalogenated products.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium thiolate (NaSR) or sodium alkoxide (NaOR).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of dehalogenated chroman-6-amine.

    Substitution: Formation of substituted chroman derivatives with various functional groups.

Scientific Research Applications

8-Bromochroman-6-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 8-Bromochroman-6-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Chroman-4-one: Lacks the bromine and amine groups but shares the chroman scaffold.

    6-Bromochroman-4-amine: Similar structure but with the amine group at the 4th position.

    8-Bromochroman-4-one: Similar structure but with a carbonyl group at the 4th position instead of an amine.

Uniqueness

8-Bromochroman-6-amine is unique due to the specific positioning of the bromine and amine groups, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C9H10BrNO

Molecular Weight

228.09 g/mol

IUPAC Name

8-bromo-3,4-dihydro-2H-chromen-6-amine

InChI

InChI=1S/C9H10BrNO/c10-8-5-7(11)4-6-2-1-3-12-9(6)8/h4-5H,1-3,11H2

InChI Key

OZHOZOWAIARYLC-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=CC(=C2)N)Br)OC1

Origin of Product

United States

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